

Fenpyrazone Formulation for Post-Emergence Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenpyrazone**

Cat. No.: **B13428418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, demonstrating high efficacy as a post-emergence treatment for the control of a broad spectrum of grass and broadleaf weeds in corn and other crops.^[1] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial in the biosynthesis of plastoquinone and tocopherols. This inhibition leads to the bleaching of new growth, followed by necrosis and eventual death of the susceptible weed species.^{[2][3][4]} **Fenpyrazone** exhibits strong activity, with symptoms appearing within 2-3 days and weed death occurring within 5-7 days of application.^[1] It is also noted for its crop selectivity and environmental profile.^[1]

These application notes provide detailed protocols for the preparation, application, and evaluation of **fenpyrazone** formulations in a research and development setting.

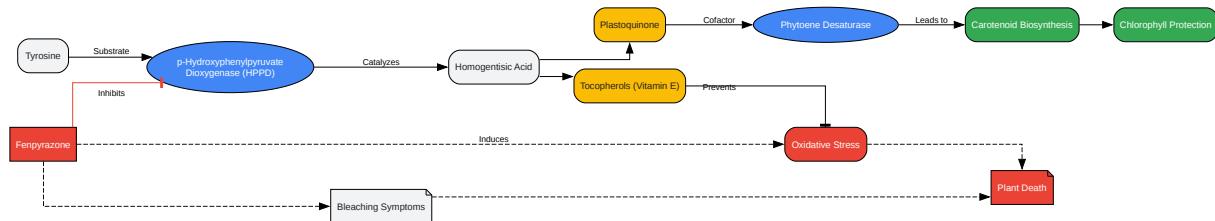
Data Presentation

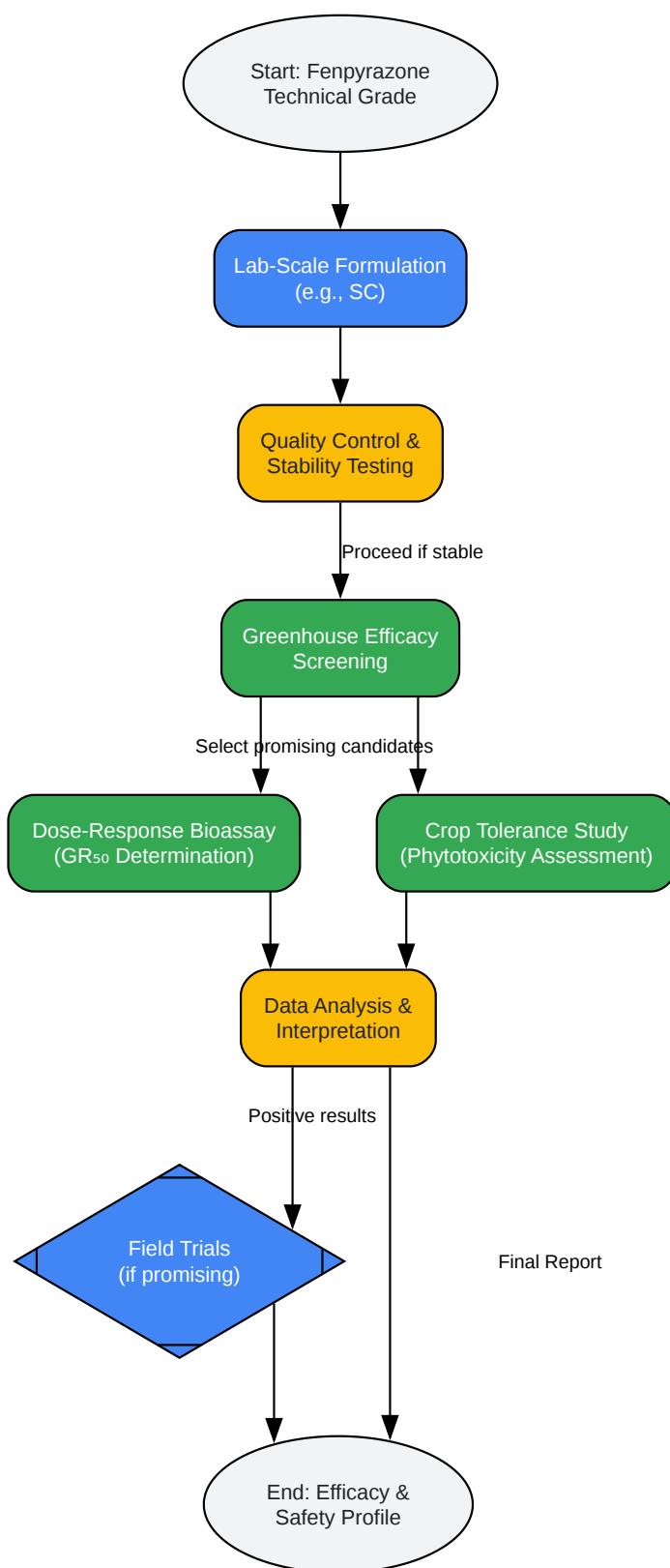
Table 1: General Properties and Application Recommendations for Fenpyrazone

Property	Description	Reference
Mode of Action	Inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD)	[2] [3] [4]
Herbicide Group	Group 27	[5]
Formulation Types	Oil Dispersion (OD), Suspension Concentrate (SC) - often in combination with other herbicides like atrazine or topramezone.	[1]
Recommended Application Rate	90-135 g a.i./ha	[1]
Application Timing	Post-emergence, when weeds are small and actively growing (ideally 2-4 inches in height).	[6]
Crop Safety	High selectivity in corn. Crop stress or adverse environmental conditions may lead to temporary crop response.	[1]

Table 2: Weed Control Spectrum of Fenpyrazone

Weed Species (Common Name)	Susceptibility	GR ₅₀ (g a.i./ha)	Reference
Echinochloa crus-galli (Barnyardgrass)	Highly Susceptible	<1.0 (at 1-4 leaf stage)	[7]
Digitaria sanguinalis (Large Crabgrass)	Susceptible	Data not available	[1]
Eleusine indica (Goosegrass)	Susceptible	Data not available	[1]
Setaria faber (Giant Foxtail)	Susceptible	Data not available	[1]
Amaranthus retroflexus (Redroot Pigweed)	Susceptible	Data not available	[1]
Chenopodium album (Common Lambsquarters)	Susceptible	Data not available	[1]
Abutilon theophrasti (Velvetleaf)	Susceptible	Data not available	[1]
Solanum nigrum (Black Nightshade)	Susceptible	Data not available	[1]


Note: GR₅₀ (the dose causing a 50% reduction in plant growth) values are dependent on weed growth stage, environmental conditions, and specific biotypes. The provided data for Echinochloa crus-galli is based on greenhouse dose-response experiments.[7]


Table 3: Influence of Environmental Factors on Fenpyrazone Efficacy against Echinochloa crus-galli

Environmental Factor	Condition	GR ₅₀ (g a.i./ha)	Efficacy Impact	Reference
Temperature	15°C	~7.6	Lower efficacy	[7]
20-35°C	2.8 - 7.6	Stable and higher efficacy	[7]	
Light Intensity	Low	Data not available (41.19% fresh weight inhibition)	Reduced efficacy	[7]
High	Data not available (90.84% fresh weight inhibition)	Increased efficacy	[7]	
Rainfall	>1 hour after application	1.7 - 2.4	No significant impact	[7]
<1 hour after application	Data not available	Reapplication may be necessary	[7]	

Signaling Pathway

Fenpyrazone acts by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the catabolism of tyrosine, which leads to the formation of homogentisic acid. Homogentisic acid is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants. The depletion of tocopherols also leads to oxidative stress, further contributing to plant cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kingagroot.com [kingagroot.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 4. apparentag.com.au [apparentag.com.au]
- 5. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for Postemergence Herbicides [extension.sdsstate.edu]
- 7. Herbicidal characteristics of herbicide-fenpyrazone used in corn [nyxxb.cn]
- To cite this document: BenchChem. [Fenpyrazone Formulation for Post-Emergence Weed Control: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13428418#fenpyrazone-formulation-for-post-emergence-weed-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com